2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone
Overview
Description
2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C10H11ClO2 It is a chlorinated derivative of acetophenone, characterized by the presence of a chloro group, a methoxy group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone can be achieved through several methods. One common approach involves the chlorination of 1-(4-methoxy-2-methylphenyl)ethanone using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can modulate the compound’s biological activity by altering its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxy-2-methylphenyl)ethanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-hydroxy-2-methylphenyl)ethanone: Contains a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
2-Chloro-1-(2,5-dimethylphenyl)ethanone: Has additional methyl groups, influencing its steric and electronic properties.
Properties
IUPAC Name |
2-chloro-1-(4-methoxy-2-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-8(13-2)3-4-9(7)10(12)6-11/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFJHRNUQUMAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251979 | |
Record name | 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37904-74-8 | |
Record name | 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37904-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-(4-methoxy-2-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401251979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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